Lead didocosanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lead didocosanoate is a chemical compound with the molecular formula Pb(C22H43O2)2. It is a lead salt of docosanoic acid, also known as behenic acid. This compound is typically used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead didocosanoate can be synthesized through the reaction of lead(II) acetate with docosanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The lead(II) acetate reacts with docosanoic acid to form this compound and acetic acid as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity lead(II) acetate and docosanoic acid. The reaction is carried out in large reactors with precise temperature control to ensure complete conversion and high yield. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Lead didocosanoate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form lead oxide and other oxidation products.

Reduction: It can be reduced under specific conditions to yield lead metal and docosanoic acid.

Substitution: The lead ion in this compound can be substituted by other metal ions in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.

Major Products Formed:

Oxidation: Lead oxide and various organic oxidation products.

Reduction: Lead metal and docosanoic acid.

Substitution: New metal salts of docosanoic acid and lead salts of the substituting metal.

Scientific Research Applications

Chemical Properties and Structure

Lead didocosanoate is characterized by its low solubility in water, which is typical for lead salts of long-chain fatty acids. This property influences its behavior in various applications, particularly in formulations where water solubility is a critical factor.

Industrial Applications

-

Stabilizers in Polyvinyl Chloride (PVC) Plastics :

- This compound serves as a heat stabilizer in PVC formulations. Its effectiveness stems from its ability to inhibit the degradation of PVC during processing and use.

- Table 1: Comparison of Lead Salts in PVC Stabilization

Compound Solubility (mg/L) Stabilization Efficiency This compound Sparingly soluble High Lead Stearate 20 Moderate Lead Palmitate 2.84 Low -

Paints and Coatings :

- Utilized as a pigment and stabilizer, this compound enhances the durability and weather resistance of paints. Its unique properties allow for improved adhesion and longevity of coatings.

-

Greases and Lubricants :

- The compound is employed in formulating high-performance greases, where it acts to improve lubrication properties at elevated temperatures.

Environmental Applications

-

Soil Remediation :

- Research has explored the use of this compound as an amendment to reduce the bioavailability of lead in contaminated soils. The compound can bind with hazardous lead particles, rendering them less toxic.

- Case Study : A study conducted on urban soils contaminated with lead demonstrated that applying this compound significantly reduced lead bioavailability by forming stable complexes with soil particles.

-

Bioremediation Techniques :

- As part of innovative bioremediation strategies, this compound is being investigated for its potential to immobilize lead in soil, thus preventing its uptake by plants and organisms.

Toxicological Considerations

Despite its industrial utility, this compound poses health risks due to lead's toxicity. Studies have shown that exposure can result in significant health issues, particularly neurological damage in children. Regulatory bodies emphasize the need for careful handling and application of this compound to mitigate risks associated with lead exposure.

- Table 2: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Rodent Studies | Increased blood lead levels at 200 ppm |

| Dermal Absorption | Less than 0.3% absorption from cosmetics |

| Long-term Exposure | Chronic effects include cognitive deficits |

Mechanism of Action

The mechanism of action of lead didocosanoate involves its interaction with various molecular targets. In biological systems, lead ions can interfere with enzyme function and cellular processes by binding to sulfhydryl groups and other functional groups in proteins. This can lead to disruptions in cellular metabolism and other physiological effects.

In industrial applications, this compound acts as a lubricant by forming a thin, stable layer on surfaces, reducing friction and wear. Its stabilizing properties are due to its ability to interact with and neutralize reactive species, thereby preventing degradation of materials.

Comparison with Similar Compounds

Lead Stearate: Lead salt of stearic acid, used as a stabilizer and lubricant.

Lead Palmitate: Lead salt of palmitic acid, used in similar applications as lead stearate and lead didocosanoate.

Uniqueness: this compound’s longer fatty acid chain length compared to lead stearate and lead palmitate provides it with unique properties, such as higher melting points and different solubility characteristics, making it suitable for specific high-temperature and specialized applications.

Biological Activity

Lead didocosanoate, a lead salt derived from docosanoic acid (also known as behenic acid), is a compound of interest due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential applications.

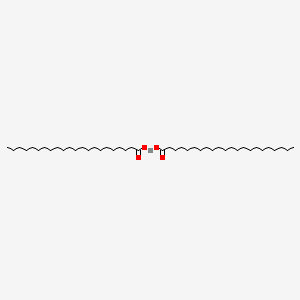

This compound has the following chemical structure:

- Chemical Formula : C44H86O4Pb

- Molecular Weight : 710.02 g/mol

This compound is categorized under lead salts of fatty acids, which are known for their varied biological interactions.

Lead compounds, including this compound, exhibit multiple modes of action in biological systems. The primary mechanisms include:

- Enzyme Inhibition : Lead can inhibit various enzymes, affecting metabolic pathways.

- Cellular Signaling Disruption : Lead interferes with calcium signaling pathways, which are crucial for various cellular functions.

- Oxidative Stress Induction : Lead exposure can lead to increased production of reactive oxygen species (ROS), resulting in oxidative damage to cells.

Toxicological Profile

The toxicological effects of this compound have been assessed in several studies. Key findings include:

- Acute Toxicity : Studies indicate that lead salts can cause acute toxicity at high doses. For instance, in animal studies, lead acetate (a related compound) showed significant adverse effects at doses as low as 200 ppm, leading to increased kidney weight and decreased body weight over time .

- Chronic Exposure Effects : Long-term exposure to lead compounds has been associated with various health issues, including neurological damage and reproductive toxicity. A study on lead acetate indicated that it could affect multiple organ systems, with the kidneys being particularly susceptible to lead accumulation and toxicity .

In Vitro and In Vivo Studies

Research on the biological activity of this compound is limited; however, studies on related compounds provide insights into its potential effects:

- Cell Culture Studies : In vitro studies using cell lines exposed to lead salts have shown alterations in cell viability and proliferation. For example, lead exposure resulted in increased apoptosis in certain cell types due to oxidative stress .

- Animal Models : Animal studies have demonstrated that chronic exposure to lead compounds can result in significant histopathological changes in organs such as the liver and kidneys. For instance, rats exposed to varying concentrations of lead acetate exhibited dose-dependent increases in kidney damage markers .

Case Studies

A notable case study involved the assessment of lead exposure in occupational settings where workers were exposed to lead-containing compounds. The findings highlighted:

- Increased blood lead levels correlated with neurological symptoms among workers.

- The need for stringent safety measures to limit exposure to lead compounds like this compound.

Safety Assessment

The safety assessment of this compound involves evaluating its potential for human health risks. Key considerations include:

- Dermal Absorption : Studies indicate that dermal absorption of lead from cosmetic products is minimal; however, systemic absorption can occur depending on the formulation and duration of exposure .

- Regulatory Status : Lead compounds are generally regulated due to their toxicological profiles. The use of this compound in consumer products would require thorough safety evaluations and adherence to regulatory guidelines.

Properties

CAS No. |

3249-61-4 |

|---|---|

Molecular Formula |

C44H86O4Pb |

Molecular Weight |

886 g/mol |

IUPAC Name |

docosanoate;lead(2+) |

InChI |

InChI=1S/2C22H44O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |

InChI Key |

KJEHHZFAMCTZJD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.